![molecular formula C18H14ClN3O2 B099149 N-(5-イミノベンゾ[a]フェノキサジン-9-イル)アセトアミド;塩酸塩 CAS No. 15391-59-0](/img/structure/B99149.png)

N-(5-イミノベンゾ[a]フェノキサジン-9-イル)アセトアミド;塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

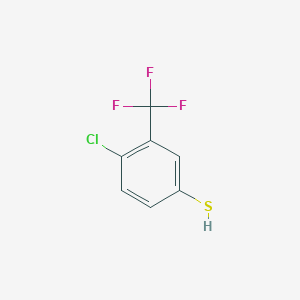

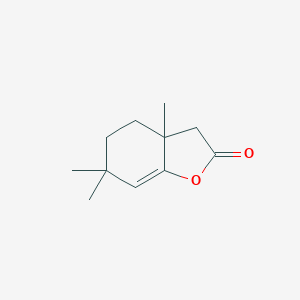

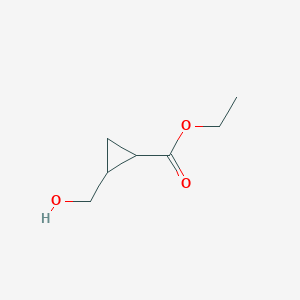

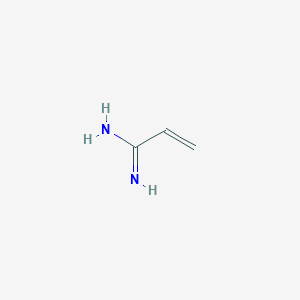

The synthesis of heterocyclic compounds is a common theme in the provided papers. For instance, the first paper describes the synthesis of new AB-type monomers for polybenzimidazoles using a nucleophilic aromatic substitution (S N Ar) reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid . This method could potentially be adapted for the synthesis of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and requires detailed analysis using various spectroscopic techniques. The second paper provides an example of how the structure of a synthesized benzoxazole derivative was established using elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR spectroscopy, and mass spectrometry . These techniques could be applied to determine the molecular structure of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride.

Chemical Reactions Analysis

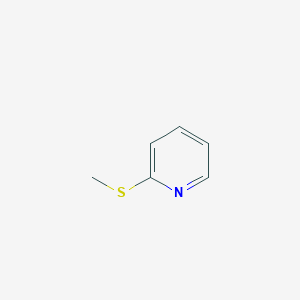

The reactivity of heterocyclic compounds can be inferred from the types of reactions they undergo. The third paper discusses the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which involves a sequence of reactions including the use of chloroacetylchloride and hydrazine hydrate . This suggests that similar reactive intermediates or functional groups might be involved in the chemical reactions of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for its practical applications. While the papers do not directly discuss the properties of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride, they do provide information on the properties of similar heterocyclic compounds. For example, the antibacterial activity of the synthesized compounds in the third paper indicates that such heterocycles can have significant biological activity . This could suggest potential pharmacological applications for N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride.

科学的研究の応用

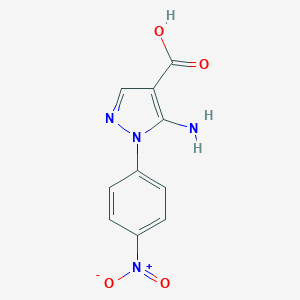

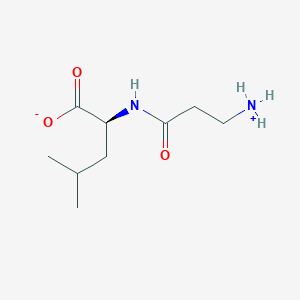

抗真菌剤

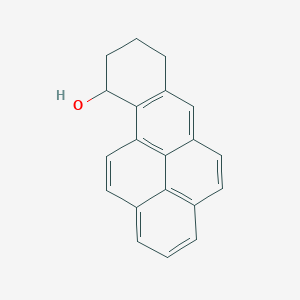

この化合物は、抗真菌活性が強いことがわかっています . Saccharomyces cerevisiae PYCC 4072に対して、酵母の抗真菌感受性試験で説明されているマイクロダイリューション法を用いて試験されています . 5位にアミノ基、9位にアミノプロピル基を持つ化合物が最も活性が高いことがわかりました .

蛍光プローブ

“N-(5-イミノベンゾ[a]フェノキサジン-9-イル)アセトアミド 塩酸塩”は、蛍光プローブとして可能性を秘めています . 蛍光顕微鏡を用いて、S. cerevisiaeを真核細胞のモデルシステムとして評価しました . ベンゾ[a]フェノキサジニウムクロリドは、細胞を染色し、小胞膜や小胞体周囲膜に優先的に蓄積する様子が見られます

作用機序

Target of Action

The primary targets of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride are yeast cells , specifically Saccharomyces cerevisiae . This compound has been found to have high antifungal activity .

Mode of Action

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride interacts with its targets by inhibiting their growth . The compound’s antifungal activity is attributed to its ability to disrupt the normal functions of the yeast cells .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of yeast cells, leading to their inhibited growth .

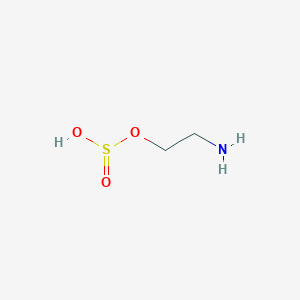

Pharmacokinetics

The compound’s antifungal activity suggests that it is able to reach its target cells and exert its effects .

Result of Action

The result of the action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride is the inhibition of yeast cell growth . The compound also has the potential to be used as a fluorescent probe , as it has been found to stain yeast cells with preferential accumulation at the vacuolar membrane and/or the perinuclear membrane of the endoplasmatic reticulum .

Action Environment

The action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride can be influenced by environmental factors such as the pH of the solution it is in . The compound’s photophysics (absorption and fluorescence emission) were studied in absolute ethanol, water, and other aqueous solutions of different pH values, which are relevant for its potential biological applications .

特性

IUPAC Name |

N-(5-aminobenzo[a]phenoxazin-9-ylidene)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2.ClH/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15;/h2-9H,19H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSGZIFDXNEUIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908909 |

Source

|

| Record name | N-(5-Imino-5H-benzo[a]phenoxazin-9-yl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10430-46-3 |

Source

|

| Record name | Benzo[a]phenoxazin-7-ium, 9-(acetylamino)-5-amino-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10430-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Imino-5H-benzo[a]phenoxazin-9-yl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)